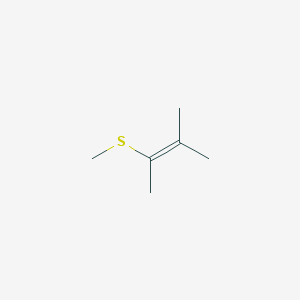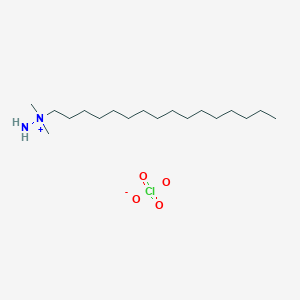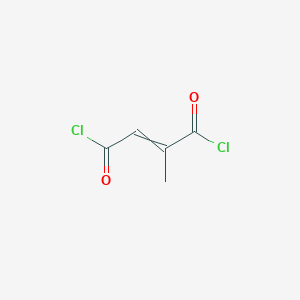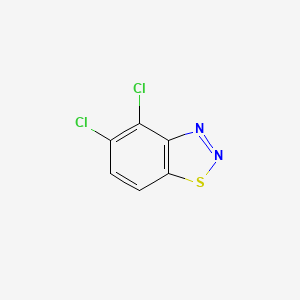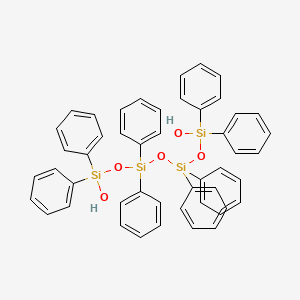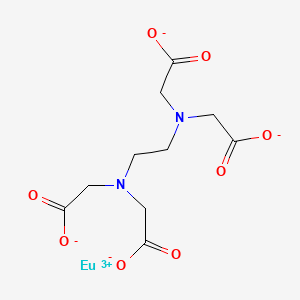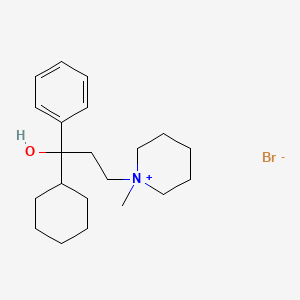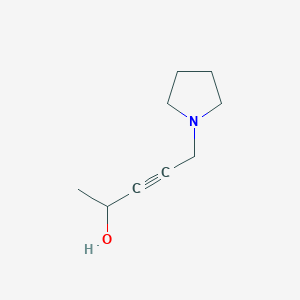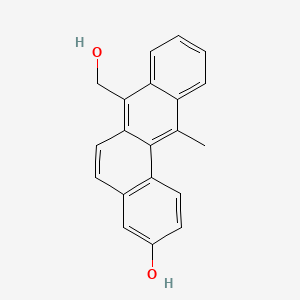
Benz(a)anthracene-7-methanol, 3-hydroyx-12-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(a)anthracene-7-methanol, 3-hydroxy-12-methyl- is a polycyclic aromatic hydrocarbon (PAH) derivative This compound is known for its complex structure, which includes multiple fused benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-7-methanol, 3-hydroxy-12-methyl- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benz(a)anthracene with methanol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain precise reaction conditions.
化学反応の分析
Types of Reactions
Benz(a)anthracene-7-methanol, 3-hydroxy-12-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
科学的研究の応用
Benz(a)anthracene-7-methanol, 3-hydroxy-12-methyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Researchers investigate its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: Its derivatives are studied for their potential use in drug development and cancer research.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of Benz(a)anthracene-7-methanol, 3-hydroxy-12-methyl- involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenic effects. The compound’s hydroxyl and methyl groups play crucial roles in its binding affinity and reactivity with biological targets.
類似化合物との比較
Similar Compounds
Benz(a)anthracene: A parent compound with a similar structure but lacking the methanol and hydroxy groups.
Benzo(a)pyrene: Another PAH with known carcinogenic properties.
Chrysene: A PAH with four fused benzene rings, similar in structure but different in reactivity.
Uniqueness
Benz(a)anthracene-7-methanol, 3-hydroxy-12-methyl- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and methyl groups enhance its solubility and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
18787-76-3 |
|---|---|
分子式 |
C20H16O2 |
分子量 |
288.3 g/mol |
IUPAC名 |
7-(hydroxymethyl)-12-methylbenzo[a]anthracen-3-ol |
InChI |
InChI=1S/C20H16O2/c1-12-15-4-2-3-5-17(15)19(11-21)18-8-6-13-10-14(22)7-9-16(13)20(12)18/h2-10,21-22H,11H2,1H3 |
InChIキー |
UHDMPTVHZJXYKZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C3=C(C=CC2=C(C4=CC=CC=C14)CO)C=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


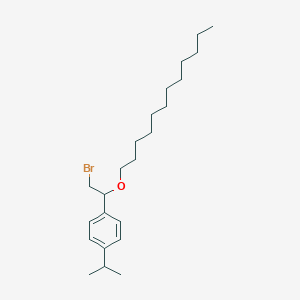
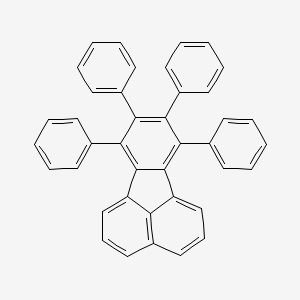
![Spiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14707829.png)

![2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14707841.png)
